molecular formula C23H19N5O3S B2774931 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 1020975-76-1

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2774931
CAS No.: 1020975-76-1
M. Wt: 445.5
InChI Key: PFEPRQHXBVKBBS-UHFFFAOYSA-N
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Description

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound characterized by its unique molecular structure combining a triazolopyridazine and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide involves several steps:

  • Formation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine core: : This step typically involves a cyclization reaction where phenylhydrazine reacts with pyridazine derivatives under acidic or basic conditions.

  • Etherification Reaction: : The triazolopyridazine intermediate undergoes an etherification reaction with 2-bromoethanol, forming an ethoxy linker.

  • Sulfonamide Formation: : Finally, the intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Scaling up the synthesis for industrial production often involves optimizing reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and using more efficient solvents or catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the phenyl and naphthalene rings, forming various oxidation products.

  • Reduction: : The nitro groups can be reduced to amines under mild hydrogenation conditions.

  • Substitution: : The sulfonamide moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: KMnO₄, H₂O₂

  • Reduction: H₂, Pd/C

  • Substitution: NaNH₂, organolithium reagents

Major Products Formed

The oxidation and reduction reactions yield various derivatives with modified electronic and steric properties, which can be useful in studying structure-activity relationships.

Scientific Research Applications

This compound has found applications in several research areas:

  • Medicinal Chemistry: : As a potential scaffold for the development of new drugs due to its ability to interact with various biological targets.

  • Material Science: : Its structural properties make it useful in the development of novel materials with specific electronic or photonic properties.

  • Biochemistry: : Studied for its potential to inhibit certain enzymes or receptors.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or proteins, modulating their activity. The triazolopyridazine core is known to bind to active sites in enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is unique due to its combination of triazolopyridazine and naphthalene sulfonamide moieties. Similar compounds include:

  • 3-phenyl-1,2,4-triazole derivatives

  • Naphthalene sulfonamide derivatives:

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-13,16,24H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEPRQHXBVKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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